molecular formula C47 H70 O14 B000117 Pectenotoxin 2 CAS No. 97564-91-5

Pectenotoxin 2

Cat. No.: B000117
CAS No.: 97564-91-5
M. Wt: 859 g/mol
InChI Key: PTKFEDGHUVZLPL-XAHUWGBLSA-N
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Description

Pectenotoxin 2 (PTX2) is a marine-derived polyether macrolide toxin produced by dinoflagellates of the genus Dinophysis (e.g., D. fortii and D. acuminata) and found in shellfish such as scallops (Patinopecten yessoensis) . Its molecular formula is C₄₇H₆₈O₁₄, with a molecular weight of 857.0 g/mol, featuring a complex hexacyclic structure with a spiroketal moiety . PTX2 exhibits potent cytotoxicity, particularly against p53-mutated cancers, by destabilizing actin filaments through binding to G-actin at a unique site .

Properties

IUPAC Name

(1S,2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,24R,27S,28S,29R,32R,33R,35S)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29,35-hexamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H70O14/c1-26-10-11-32-34(22-37(54-32)47(52)39(49)28(3)14-20-53-47)55-41(51)29(4)31-9-8-15-45(56-31)17-12-33(57-45)40(50)44(7)24-30(48)38(60-44)35-25-43(6)18-19-46(58-35,61-43)36-13-16-42(5,59-36)23-27(2)21-26/h10-11,21,27-29,31-40,49-50,52H,8-9,12-20,22-25H2,1-7H3/b11-10+,26-21+/t27-,28+,29+,31-,32+,33-,34+,35+,36+,37-,38-,39+,40-,42+,43-,44+,45+,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKFEDGHUVZLPL-LLUYWJARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2C[C@@H]3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)[C@]56CC[C@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CC[C@]9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)C)C)C)/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H70O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893516
Record name Pectenotoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

859.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97564-91-5
Record name Pectenotoxin 2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97564-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pectenotoxin 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097564915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pectenotoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfone-Mediated Assembly of Spirocyclic and Bicyclic Acetals

The synthesis begins with the preparation of PTX2b, an anomeric spiroacetal precursor. Key steps include:

  • Spiroacetal formation : A sulfone-mediated cyclization strategy was employed to construct the-spiroacetal core. This approach leveraged the stability of sulfone intermediates to control stereochemistry at the spiroacetal junction.

  • Bicyclic acetal construction : A second cyclization step generated the bicyclic acetal system, utilizing a combination of protecting group strategies and stereoselective oxidation.

Macrocyclization via Ring-Closing Olefin Metathesis

The linear precursor underwent macrocyclization using Grubbs’ second-generation catalyst:

  • Reaction conditions: 10 mol% catalyst, dichloromethane, 40°C, 12 hours.

  • Yield: 68% for the 27-membered macrocycle.
    This step established the full carbon skeleton of PTX2b while preserving stereochemical integrity.

Acid-Catalyzed Isomerization and Dynamic Transition Control

The critical transformation of PTX2b to PTX2 was achieved through controlled acid treatment:

  • Conditions : Trifluoroacetic acid (0.1 M) in dichloromethane/water (9:1), 0°C, 15 minutes.

  • Selectivity mechanism : Early termination of the reaction prevented equilibration to the thermodynamically favored-spiroacetal PTX2c, yielding PTX2 as the major product (4:1 ratio of PTX2:PTX2c).

Table 1: Comparative Cytotoxicity of Synthetic PTX2 Derivatives

CompoundHepG2 IC₅₀ (nM)Caco-2 IC₅₀ (nM)
PTX212.3 ± 1.215.8 ± 1.5
PTX2b245 ± 18310 ± 22
PTX2c>1000>1000
Data from, n=3 independent experiments.

Function-Oriented Synthesis of the GH-Bicyclic Heterocycle

A 2017 study developed a step-economical route to access the pharmacologically critical GH-bicyclic system, enabling the creation of PTX2 analogues.

Step-Economical Route for GH-System Synthesis

The optimized sequence reduced synthetic steps by 33–53% compared to previous methods:

  • Lactone semireduction : DIBALH-mediated conversion to lactol (92% yield).

  • Wittig reaction : Formation of enyne intermediate using ylide 6 (85% yield).

  • Epoxidation and cyclization : BF₃·OEt₂-mediated stereoretentive cyclization (78% yield over two steps).

Development of PTX2 Analogues and Biological Evaluation

The GH-system was incorporated into macrocyclic analogues through:

  • Macrocyclization : Ring-closing metathesis with Grubbs’ catalyst.

  • Functionalization : TES protection of secondary alcohols.

Table 2: Biological Activity of PTX2 Analogue 10

AssayPTX2Analogue 10
Actin depolymerization100% at 1µM32% at 1µM
HepG2 cytotoxicity12.3 nM480 nM
Data from, n=3 independent experiments.

Preparation of Certified Reference Materials

The National Research Council Canada developed CRM-PTX2-b, a certified calibration standard essential for analytical applications.

Isolation and Purification from Phytoplankton

  • Source : Dinophysis acuta bloom in Buller Bay, New Zealand.

  • Purification steps :

    • Biomass filtration (0.45 µm membranes).

    • Sequential chromatography: Size exclusion → ion exchange → reverse-phase HPLC.

    • Final purity: >95% by LC-MS/MS.

Quantitative NMR and LC-MS/MS Purity Assessment

Table 3: Certified Values for CRM-PTX2-b

ParameterValueUncertainty (±)
Molarity (20°C)5.13 µmol/L0.15 µmol/L
Mass concentration4.40 µg/mL0.13 µg/mL
Expiry1 year (-12°C)-
Data from, certified using qNMR with 99.9% D-methanol.

Comparative Analysis of Synthetic Methods

Yield and Selectivity Considerations

  • Fujiwara’s method : 14 linear steps to PTX2b, 68% macrocyclization yield.

  • 2017 analogue synthesis : 14 steps to GH-system vs. 21–30+ steps in prior work.

  • Key challenge : Maintaining stereochemical fidelity during macrocyclization and spiroacetalization steps.

Cytotoxicity Profiles and Structure-Activity Relationships

The dramatic potency difference between PTX2 and its derivatives (Table 1) highlights:

  • Spiroacetal configuration : Non-anomeric form essential for activity.

  • Macrocycle integrity : Lactone hydrolysis abolishes toxicity .

Chemical Reactions Analysis

Pectenotoxin 2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include various oxidized and reduced derivatives of this compound .

Scientific Research Applications

Introduction to Pectenotoxin 2

This compound (PTX-2) is a polyether macrolide toxin primarily isolated from marine organisms, particularly scallops. It is implicated in diarrheic shellfish poisoning and exhibits significant biological activity, particularly in the modulation of actin polymerization. This article explores the diverse applications of PTX-2 in scientific research, particularly its effects on cancer biology, toxicology, and potential therapeutic uses.

Cancer Research

PTX-2 has garnered attention for its potential as an anti-cancer agent due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

  • Cell Cycle Arrest : PTX-2 has been shown to cause G2/M phase arrest in several human cancer cell lines, including leukemia and hepatoma cells. This arrest is associated with the phosphorylation of critical proteins such as Cdc25C and Cdc2, which are vital for cell cycle progression . The mechanism involves the activation of the ATM-dependent pathway, leading to DNA damage checkpoint activation and subsequent cell cycle regulation.
  • Apoptosis Induction : The compound also influences apoptosis pathways by affecting NF-κB proteins and caspases, thereby altering mitochondrial potential and promoting apoptotic signaling . Studies indicate that PTX-2 can induce endoreduplication, further complicating its role in cancer biology.

Toxicology Studies

Research into the toxicological effects of PTX-2 focuses on its impact on human health through shellfish consumption.

  • Health Risk Assessment : Investigations have been conducted to assess the risk associated with PTX-2 contamination in shellfish. These studies aim to develop robust methods for extraction and purification of PTX-2 from marine sources, enabling better understanding of its toxicological profile .
  • Oxidative Damage : In vivo studies have demonstrated that PTX-2 can induce oxidative stress, as evidenced by increased malondialdehyde levels in mice following exposure. This suggests potential lipid peroxidation and cellular damage mechanisms that need further exploration .

Actin Polymerization Studies

PTX-2's primary mechanism of action involves the inhibition of actin polymerization, which is crucial for various cellular processes.

  • Mechanistic Insights : Research has shown that PTX-2 inhibits actin polymerization by sequestering G-actin, thus preventing the formation of F-actin structures necessary for muscle contractions and other cellular functions . This property makes it a valuable tool for studying cytoskeletal dynamics.

Potential Therapeutic Applications

Given its biological activities, PTX-2 is being explored for potential therapeutic applications beyond cancer treatment.

  • Anti-Cancer Therapeutics : The ability of PTX-2 to induce apoptosis and cell cycle arrest positions it as a candidate for development into anti-cancer therapies. Ongoing research aims to elucidate its efficacy across different cancer types and its mechanisms at play .

Table 1: Summary of Biological Effects of this compound

Biological EffectDescriptionReferences
Cell Cycle ArrestInduces G2/M phase arrest in various cancer cells
ApoptosisActivates apoptotic pathways via NF-κB and caspases
Actin DepolymerizationInhibits actin polymerization, affecting muscle contraction
Oxidative StressInduces oxidative damage in vivo

Table 2: Toxicological Profiles

Study FocusFindingsReferences
Health Risk AssessmentEvaluated risk from shellfish contaminated with PTX-2
Oxidative DamageIncreased malondialdehyde levels post-exposure
Extraction MethodsDevelopment of methods for purifying PTX-2

Mechanism of Action

Pectenotoxin 2 exerts its effects primarily by binding to actin and disrupting its polymerization. This leads to the depolymerization of actin filaments, which interferes with cellular processes such as mitotic separation and cytokinesis. The compound also affects various signaling pathways, including the down-regulation of anti-apoptotic proteins and the up-regulation of pro-apoptotic proteins, leading to mitochondrial dysfunction and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between PTX2 and structurally or functionally related marine toxins:

Compound Structural Class Source Key Features Mechanism of Action Toxicity Profile
Pectenotoxin 2 Polyether macrolide Dinophysis spp. Hexacyclic structure with spiroketal; selective cytotoxicity to p53-mutant cells Binds G-actin, inhibits polymerization High acute toxicity (i.p.), low oral toxicity
Okadaic Acid (OA) Polyether carboxylic acid Dinophysis, Prorocentrum Linear polyether; causes diarrheic shellfish poisoning (DSP) Inhibits protein phosphatases 1/2A Potent diarrheagenic; oral LD₅₀: ~200 µg/kg
Yessotoxin (YTX) Sulfated polyether Lingulodinium polyedrum Ladder-shaped polyether; no diarrheic effects Modulates calcium channels Low acute toxicity; affects cardiac tissue
Azaspiracid-1 (AZA1) Nitrogen-containing spirocycle Azadinium spp. Complex spirocyclic structure; causes azaspiracid shellfish poisoning Disrupts cytoskeleton and cell adhesion Oral toxicity: severe gastrointestinal damage

Metabolic Analogues

PTX2 undergoes species-specific biotransformation in shellfish:

  • PTX2 seco acid (PTX2sa): A detoxified metabolite in Perna canaliculus (New Zealand mussels) and Mytilus galloprovincialis, formed via oxidative cleavage. PTX2sa is non-toxic in mice .
  • PTX1 and PTX6: Stereoisomers generated in Patinopecten yessoensis (Japanese scallops) through acid-catalyzed spiroketal isomerization .
  • 7-epi-PTX2 seco acid : An epimer of PTX2sa detected in some shellfish, though less abundant .

Toxicological and Regulatory Considerations

  • Co-occurrence with OA-group toxins: PTX2 is often found alongside okadaic acid in Dinophysis-contaminated shellfish, necessitating analytical methods (e.g., LC-MS) to distinguish them .
  • Regulatory limits : The EU and New Zealand enforce a provisional action limit of 20 µg/100 g for PTX seco acids due to their detoxification role .
  • Human risk: No confirmed cases of PTX2 poisoning exist, as oral exposure results in rapid detoxification to PTX2sa .

Research Implications

PTX2’s unique actin-targeting mechanism offers a template for anticancer drug design. Its synthetic intermediates and analogues (e.g., simplified macrolactones) are pivotal for structure-activity studies . Comparative studies with reidispongiolide A (another actin-depolymerizing toxin) highlight PTX2’s selectivity for cancer cells .

Biological Activity

Pectenotoxin 2 (PTX-2) is a polyether macrolide toxin predominantly associated with marine organisms, particularly scallops and certain dinoflagellates. This compound has garnered attention due to its significant biological activities, particularly its cytotoxic effects and implications in human health, particularly through mechanisms that affect the actin cytoskeleton and cellular signaling pathways.

Chemical Structure and Source

PTX-2 was first isolated from marine sponges and is structurally characterized as a lipophilic compound. It is produced by marine dinoflagellates such as Dinophysis acuminata, which are known to cause diarrhetic shellfish poisoning (DSP) when consumed by humans. The toxin's structure allows it to interact with various cellular components, leading to significant biological effects.

Actin Depolymerization

One of the primary mechanisms through which PTX-2 exerts its biological effects is by depolymerizing actin filaments. Research indicates that PTX-2 inhibits actin polymerization in various cell types, including smooth muscle cells and cancer cells. Specifically, studies have demonstrated that PTX-2 can inhibit both the velocity and degree of actin polymerization in a dose-dependent manner, with critical concentrations of G-actin increasing alongside PTX-2 concentrations .

Cytotoxic Effects on Cancer Cells

PTX-2 exhibits significant cytotoxicity against various human cancer cell lines. It induces apoptosis through several mechanisms:

  • Cell Cycle Arrest : PTX-2 has been shown to cause G2/M phase arrest in cancer cells, impacting proteins involved in cell cycle regulation such as Cdc25C and cyclin B1 .
  • Alteration of Apoptotic Pathways : The toxin down-regulates anti-apoptotic proteins (e.g., Bcl-2) while up-regulating pro-apoptotic factors (e.g., Bax), leading to enhanced apoptosis in treated cells .
  • Inhibition of NF-κB Signaling : PTX-2 significantly inhibits NF-κB activity, which is crucial for cell survival and proliferation. This inhibition contributes to the apoptotic effects observed in cancer cells .

Case Studies

  • In Vitro Studies on Human Cancer Cells : In studies involving leukemia (U937) and breast cancer cells, PTX-2 treatment resulted in decreased proliferation rates and increased cell size due to impaired mitosis. The treatment also led to significant changes in gene expression related to cell cycle control and apoptosis .
  • Toxicological Investigations : A study on the effects of PTX-2 on HepG2 cells revealed alterations in cell cycle distribution and gene expression changes indicative of potential oxidative stress and lipid peroxidation. Although some DNA damage was noted, it was not lethal, suggesting a potential for cellular repair mechanisms post-exposure .

Biological Activity Summary Table

Biological ActivityDescriptionReferences
Actin Depolymerization Inhibits actin polymerization leading to cytoskeletal disruption
Cytotoxicity Induces apoptosis in various cancer cell lines through multiple pathways
Cell Cycle Arrest Causes G2/M phase arrest affecting key regulatory proteins
NF-κB Inhibition Suppresses NF-κB signaling pathway critical for tumor cell survival

Q & A

Q. What frameworks (e.g., FINER, PICO) are effective for designing studies on PTX2’s ecological role?

  • Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For ecological studies, define PICO elements: P opulation (dinoflagellate blooms), I ntervention (environmental PTX2 levels), C omparison (non-toxic congeners), O utcome (food web disruption). Use multivariate regression to analyze field data against abiotic factors (temperature, nutrient loads) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pectenotoxin 2
Reactant of Route 2
Pectenotoxin 2

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